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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for creating cell-repellent

surfaces using Poly(L-lysine)-grafted-poly(ethylene glycol) (PLL-g-PEG). This copolymer is

widely utilized in biomedical research and drug development to prevent non-specific protein

adsorption and subsequent cell adhesion on a variety of substrates.

Introduction
Uncontrolled protein adsorption to material surfaces is a critical issue in many biological

applications, leading to undesired cellular responses, implant failure, and compromised assay

performance. PLL-g-PEG is a graft copolymer that effectively passivates surfaces against the

nonspecific binding of proteins and cells.[1][2][3] The positively charged poly(L-lysine) (PLL)

backbone electrostatically adsorbs onto negatively charged surfaces, while the hydrophilic and

uncharged poly(ethylene glycol) (PEG) side chains extend into the aqueous environment,

forming a dense, hydrated layer that sterically hinders the approach and adsorption of proteins.

[1][2][4] This protein-repellent layer, in turn, prevents cell adhesion, as cells primarily interact

with surfaces via adsorbed proteins.

Key Applications:

Cell Culture: Creating non-adhesive regions for cell patterning and spheroid formation.[1]
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Biomaterials and Implants: Improving the biocompatibility of medical devices by reducing

foreign body response.

Biosensors: Minimizing non-specific binding to enhance signal-to-noise ratio.[1]

Microfluidics: Preventing biofouling and ensuring smooth liquid handling.[1]

Drug Delivery: Modifying nanoparticles to increase circulation time.

Quantitative Data on Performance
The efficacy of PLL-g-PEG in preventing protein adsorption and cell adhesion is influenced by

its molecular architecture, specifically the molecular weight of the PLL backbone and PEG side

chains, and the grafting ratio (the number of lysine units per PEG chain).

Protein Adsorption
The tables below summarize the quantitative data on protein adsorption on surfaces coated

with different PLL-g-PEG architectures. Lower protein adsorption values indicate higher

repellency.

Table 1: Effect of PLL-g-PEG Architecture on Serum Protein Adsorption on Nb₂O₅ Surfaces

PLL MW (kDa) PEG MW (kDa) Grafting Ratio (g)
Adsorbed Serum
(ng/cm²)

20 2 3.5 < 5

20 2 > 4.5 Increasing adsorption

Bare Nb₂O₅ - - 590

Data sourced from studies using optical waveguide lightmode spectroscopy (OWLS) to

measure protein adsorption from human serum.[5][6]

Table 2: Adsorption of Individual Proteins on PLL-g-PEG Coated Surfaces
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Protein Protein MW (kDa) Surface Adsorbed Amount

Myoglobin 16 High-density PEG Lowest

Albumin 67 High-density PEG Low

Fibrinogen 340 High-density PEG Lowest

Myoglobin 16 Low-density PEG Increased

Fibrinogen 340 Low-density PEG Increased

Myoglobin 16 Bare Niobium Highest

Fibrinogen 340 Bare Niobium Highest

This table illustrates the general trend that higher PEG density leads to lower protein

adsorption, with smaller proteins sometimes adsorbing in higher numbers on less dense PEG

layers.[5]

Cell Adhesion
While specific quantitative data on the percentage of cell attachment reduction is varied across

different cell types and experimental conditions, studies consistently show a dramatic decrease

in cell adhesion on PLL-g-PEG coated surfaces compared to uncoated controls. For example,

on uniformly coated substrates, a very limited number of cells are found, and those present are

rounded with limited spreading.[7]

Experimental Protocols
This section provides detailed protocols for substrate preparation, PLL-g-PEG coating, and

subsequent assays to quantify protein adsorption and cell adhesion.

Protocol 1: Preparation of Cell-Repellent Surfaces
This protocol describes the basic "dip-and-rinse" method for coating various substrates with

PLL-g-PEG.[1]

Materials:
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Substrates (e.g., glass coverslips, silicon wafers, tissue culture polystyrene)

PLL-g-PEG (e.g., PLL(20)-g[3.5]-PEG(2), available from commercial suppliers)

HEPES buffer (10 mM, pH 7.4)

Ultrapure water

Nitrogen gas stream

Appropriate cleaning agents for the specific substrate (e.g., 0.1 M HCl, ethanol, piranha

solution for glass/silicon; plasma cleaner for polymers)

Procedure:

Substrate Cleaning:

For Glass/Silicon Substrates:

1. Ultrasonically clean in 0.1 M HCl for 10 minutes.[8]

2. Rinse extensively with ultrapure water.[8]

3. Dry under a nitrogen stream.[8]

4. For a more rigorous clean, use piranha solution (a 3:1 mixture of sulfuric acid and 30%

hydrogen peroxide) for 1 hour at room temperature. Caution: Piranha solution is

extremely corrosive and reactive. Handle with extreme care in a fume hood with

appropriate personal protective equipment.

5. Rinse thoroughly with ultrapure water and dry with nitrogen.

For Polymer Substrates (e.g., Polystyrene):

1. Treat with oxygen plasma for 2 minutes to create a negatively charged surface.

PLL-g-PEG Solution Preparation:
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Dissolve PLL-g-PEG in 10 mM HEPES buffer (pH 7.4) to a final concentration of 0.1 - 1.0

mg/mL.[8][9] A commonly used concentration is 0.5 mg/mL.

Coating:

Immerse the cleaned and dried substrates in the PLL-g-PEG solution.

Incubate for 30 to 60 minutes at room temperature.[6][7] An adsorption time of 30 minutes

is often sufficient to form a monolayer.[6]

For microfluidic applications, the solution can be flowed through the channels.

Rinsing and Drying:

Remove the substrates from the PLL-g-PEG solution.

Immediately and thoroughly rinse with ultrapure water to remove non-adsorbed polymer.

Dry the coated surfaces under a gentle stream of nitrogen.

Storage:

Store the coated substrates in a clean, dry environment. They are generally stable for an

extended period.

Protocol 2: Quantification of Protein Adsorption using
Optical Waveguide Lightmode Spectroscopy (OWLS)
OWLS is a highly sensitive technique for the in-situ and quantitative determination of protein

adsorption.[8]

Materials:

PLL-g-PEG coated waveguide sensors

OWLS instrument

HEPES buffer (10 mM, pH 7.4)
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Protein solution (e.g., human serum, fibrinogen solution in HEPES buffer)

Procedure:

Baseline Establishment:

Mount the PLL-g-PEG coated waveguide sensor in the OWLS flow cell.

Flow HEPES buffer over the sensor until a stable baseline is achieved (typically less than

1 hour).[8]

Protein Adsorption:

Introduce the protein solution into the flow cell and monitor the change in the effective

refractive index in real-time.

Continue the flow for a set period (e.g., 15 minutes for human serum) to allow for protein

adsorption to reach a plateau.[6]

Rinsing:

Replace the protein solution with HEPES buffer to rinse away non-adsorbed and loosely

bound proteins.

Continue rinsing until the signal stabilizes.

Data Analysis:

The change in the effective refractive index is directly proportional to the adsorbed protein

mass per unit area. Calculate the adsorbed mass using the appropriate software and

refractive index increments for the specific protein.

Protocol 3: Cell Adhesion and Spreading Assay
This protocol assesses the cell-repellent properties of the PLL-g-PEG coating.

Materials:

PLL-g-PEG coated and uncoated (control) substrates in a sterile cell culture plate
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Cell line of interest (e.g., fibroblasts, endothelial cells)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Microscope with imaging capabilities

Procedure:

Sterilization:

Sterilize the coated and uncoated substrates by exposure to UV light in a biological safety

cabinet for 15-30 minutes.

Cell Seeding:

Place the sterile substrates in a cell culture plate.

Trypsinize and count the cells.

Seed the cells onto the substrates at a desired density (e.g., 5,000 - 10,000 cells/cm²).

Incubation:

Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a desired

period (e.g., 4, 24, or 48 hours).

Imaging and Quantification:

After incubation, gently wash the substrates with PBS to remove non-adherent cells.

Image multiple random fields of view for each substrate using a phase-contrast or

fluorescence microscope.

Quantify cell adhesion by counting the number of attached cells per unit area.

Assess cell spreading by observing cell morphology. Adherent cells on the control surface

will be well-spread, while cells on the PLL-g-PEG surface will be rounded and easily
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detachable.

Visualizations
Mechanism of PLL-g-PEG Surface Passivation
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Quality Control / Application

Start 1. Substrate Cleaning
(e.g., Plasma, Piranha)

2. PLL-g-PEG Incubation
(0.1-1.0 mg/mL, 30-60 min)

3. Rinsing & Drying
(Ultrapure Water, N2 Stream)

Cell-Repellent
Surface

Protein Adsorption Assay
(e.g., OWLS, QCM-D)

Test

Cell Adhesion Assay
(Microscopy)

Use

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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